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Compound of Interest

Compound Name: BMS-1166

Cat. No.: B15613458 Get Quote

Welcome to the technical support center for BMS-1166, a potent small-molecule inhibitor of the

PD-1/PD-L1 interaction. This resource is designed for researchers, scientists, and drug

development professionals to provide guidance on overcoming challenges related to the in vivo

bioavailability of this compound.

Frequently Asked Questions (FAQs)
Q1: What is BMS-1166 and what is its primary mechanism of action?

A1: BMS-1166 is a small-molecule inhibitor that disrupts the interaction between Programmed

Death-1 (PD-1) and its ligand, PD-L1, with a potent in vitro IC50 of 1.4 nM.[1] Its mechanism of

action is twofold: it induces the dimerization of PD-L1 on the cell surface, which sterically

hinders the binding of PD-1.[2] Additionally, BMS-1166 has been shown to block the export of

PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus. This intracellular retention

disrupts proper glycosylation of PD-L1, further impairing its function and its interaction with PD-

1.[3][4][5]

Q2: What are the main challenges associated with the in vivo use of BMS-1166?

A2: The primary challenges for in vivo studies with BMS-1166 are its poor aqueous solubility

and its species-specific activity. BMS-1166 is reported to be insoluble in water, which can lead

to low oral bioavailability.[6] Furthermore, BMS-1166 is highly specific for human PD-L1,

limiting its efficacy and study in standard preclinical animal models like wild-type mice.[3][7]
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Q3: Are there any known physicochemical properties of BMS-1166 that are relevant to its

bioavailability?

A3: Yes, some key properties of BMS-1166 are available and summarized in the table below.

The high molecular weight and predicted low aqueous solubility are factors that can contribute

to poor oral bioavailability.

Property Value Source

Molecular Weight 641.11 g/mol [6]

Formula C36H33ClN2O7 [6]

Aqueous Solubility Insoluble [6]

DMSO Solubility 100-125 mg/mL [6][8]

Ethanol Solubility 13 mg/mL [6]

Q4: What formulation strategies can be used to improve the bioavailability of BMS-1166?

A4: Given its poor aqueous solubility, several formulation strategies can be employed to

enhance the in vivo bioavailability of BMS-1166. These include:

Co-solvent Systems: Utilizing a mixture of solvents to dissolve BMS-1166 for parenteral

administration. A commonly suggested formulation is a mixture of DMSO, PEG300, Tween

80, and saline.[8]

Nanoformulations: Encapsulating BMS-1166 into nanoparticles, such as polymeric micelles,

can improve its solubility, stability, and potentially provide targeted delivery. A T7-peptide

modified PEG-PCL micellar formulation of BMS-1166 (BMS-T7) has been shown to enhance

its efficacy in in vitro cancer models.[7][9][10]

Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS)

can be explored to improve the oral absorption of poorly soluble compounds by forming

micro- or nano-emulsions in the gastrointestinal tract.

Particle Size Reduction: Techniques such as micronization or nanocrystallization can

increase the surface area of the drug, which can lead to an improved dissolution rate and
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consequently better absorption.[11]

Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with BMS-1166 and

other poorly soluble compounds.
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Problem Potential Cause
Troubleshooting Steps &

Solutions

Precipitation of BMS-1166

upon dilution of DMSO stock in

aqueous vehicle.

The dramatic increase in

solvent polarity upon dilution

causes the compound to crash

out of solution.

1. Optimize Co-Solvent

Concentration: Maintain a

sufficient concentration of the

organic co-solvent (e.g.,

DMSO, PEG400) in the final

formulation. The final DMSO

concentration should ideally be

kept below 10% to minimize

toxicity.[12] 2. Use Surfactants

or Cyclodextrins: Incorporate a

biocompatible surfactant (e.g.,

Tween® 80, Cremophor® EL)

or a cyclodextrin (e.g.,

hydroxypropyl-β-cyclodextrin)

to enhance and maintain

solubility in the aqueous

phase.[12] 3. Gentle Warming

and Sonication: Gentle

warming (to ~37°C) and

sonication can aid in the initial

dissolution and prevent

immediate precipitation.[12]

[13] 4. pH Adjustment: If the

compound has ionizable

groups, adjusting the pH of the

vehicle might improve

solubility.[13]

Low and variable bioavailability

after oral administration.

Dissolution rate-limited

absorption in the

gastrointestinal tract.

1. Reduce Particle Size:

Employ micronization or

nanocrystallization techniques

to increase the surface area

for dissolution.[11] 2.

Amorphous Solid Dispersions:

Formulate BMS-1166 as a
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solid dispersion in a polymer

matrix to enhance its

dissolution rate. 3. Lipid-Based

Formulations: Consider

formulating BMS-1166 in a

lipid-based system like SEDDS

to improve solubilization in the

gut.

Lack of in vivo efficacy in

standard mouse models.

BMS-1166 is specific to human

PD-L1 and does not effectively

inhibit mouse PD-L1.[3][7]

1. Utilize Humanized Mouse

Models: Employ mouse

models engrafted with a

human immune system (e.g.,

Hu-NSG mice) or models

where the murine PD-L1 gene

is replaced with its human

counterpart.[14][15][16] These

models provide a more

relevant system for evaluating

human-specific therapies.

Vehicle-induced toxicity in

animals.

The chosen solvents or

excipients are not well-

tolerated at the administered

dose.

1. Reduce Vehicle

Concentration: Optimize the

formulation to use the

minimum effective

concentration of potentially

toxic excipients like DMSO. 2.

Explore Alternative Vehicles:

Investigate aqueous

suspensions with GRAS

(Generally Regarded As Safe)

excipients or well-tolerated

lipid-based formulations. 3.

Conduct Tolerability Studies:

Perform preliminary studies to

determine the maximum

tolerated dose of the vehicle

alone.
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Compound instability in

formulation.

BMS-1166 may degrade over

time in certain solvent systems

or under specific storage

conditions.

1. Assess Compound Stability:

Conduct stability studies of

BMS-1166 in the chosen

formulation under intended

storage and experimental

conditions. One study has

investigated the decomposition

of BMS-1166.[2][17] 2.

Prepare Fresh Formulations:

Prepare dosing solutions

immediately before

administration to minimize

degradation.

Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Parenteral Administration

This protocol is based on a commonly used vehicle for poorly soluble compounds for in vivo

research.[8]

Materials:

BMS-1166 powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Polyethylene glycol 300 (PEG300), sterile

Tween® 80, sterile

Saline (0.9% NaCl), sterile

Methodology:

Prepare a stock solution of BMS-1166 in DMSO (e.g., 40 mg/mL). Gentle warming and

sonication may be required to fully dissolve the compound.
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In a separate sterile tube, prepare the vehicle by mixing the components in the following

ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

To prepare the final dosing solution, slowly add the required volume of the BMS-1166 stock

solution to the vehicle to achieve the desired final concentration (e.g., 4 mg/mL).

Vortex the solution thoroughly to ensure homogeneity.

It is recommended to prepare this formulation fresh before each use.

Protocol 2: Preparation of BMS-T7 Polymeric Micelles

This protocol is adapted from a published study on a nanoformulation of BMS-1166.[9]

Materials:

BMS-1166 powder

T7-PEG-PCL polymer

Dimethylformamide (DMF)

Dialysis membrane (MWCO 7000 Da)

Distilled water

Methodology:

Dissolve the T7-PEG-PCL polymer and BMS-1166 in DMF at a mass ratio of 20:1.

Once fully dissolved, transfer the solution into a dialysis bag.

Perform dialysis against distilled water for 12-24 hours, changing the water at least three

times to ensure complete removal of DMF.

The resulting solution will contain the BMS-1166-loaded micelles (BMS-T7).

Characterize the micelles for particle size, drug loading, and encapsulation efficiency using

appropriate analytical techniques (e.g., dynamic light scattering, HPLC).
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Formulation Development Workflow for BMS-1166
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Mechanism of Action of BMS-1166
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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